molecular formula C8H11NO2S B588826 L-2-(3-METHYLTHIENYL)ALANINE CAS No. 154593-59-6

L-2-(3-METHYLTHIENYL)ALANINE

Cat. No.: B588826
CAS No.: 154593-59-6
M. Wt: 185.241
InChI Key: KGATZGKFEJXZOA-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-(3-METHYLTHIENYL)ALANINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Functionalization: The thiophene ring is functionalized to introduce the methyl group at the 3-position.

    Amino Acid Coupling: The functionalized thiophene derivative is then coupled with alanine or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic methods using engineered microorganisms. For example, recombinant Escherichia coli strains expressing specific enzymes can be used to produce the compound in large quantities under optimized fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

L-2-(3-METHYLTHIENYL)ALANINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: EDCI, HOBt, and other peptide coupling reagents.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene derivatives, and various substituted amino acid derivatives.

Scientific Research Applications

L-2-(3-METHYLTHIENYL)ALANINE has several scientific research applications:

Mechanism of Action

The mechanism of action of L-2-(3-METHYLTHIENYL)ALANINE involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various metabolic pathways. The thiophene ring may also interact with molecular targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    L-ALANINE: A non-essential amino acid with a simpler structure, lacking the thiophene ring.

    L-2-THIENYLALANINE: Similar to L-2-(3-METHYLTHIENYL)ALANINE but without the methyl group on the thiophene ring.

    L-3-METHYLTHIENYLGLYCINE: Contains a glycine backbone instead of alanine.

Uniqueness

This compound is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and their derivatives, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGATZGKFEJXZOA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227853
Record name 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154593-59-6
Record name 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154593-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenepropanoic acid, α-amino-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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